molecular formula C6H11NO2 B12953153 2-(1-Methylcyclopropyl)glycine, (R)- CAS No. 959658-82-3

2-(1-Methylcyclopropyl)glycine, (R)-

Cat. No.: B12953153
CAS No.: 959658-82-3
M. Wt: 129.16 g/mol
InChI Key: BCTQUNGXIVZUSB-BYPYZUCNSA-N
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Description

2-(1-Methylcyclopropyl)glycine, ®- is a chiral amino acid with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol This compound is notable for its unique structure, which includes a cyclopropyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)glycine, ®- typically involves the cyclopropanation of glycine derivatives. One common method is the reaction of glycine with 1-methylcyclopropyl bromide under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(1-Methylcyclopropyl)glycine, ®- may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of biocatalysts or enzymatic methods may also be explored to achieve higher selectivity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)glycine, ®- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)glycine, ®- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may play a role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylcyclopropyl)glycine, ®- is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the cyclopropyl group also distinguishes it from other glycine derivatives, providing unique chemical and physical properties .

Properties

CAS No.

959658-82-3

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2R)-2-amino-2-(1-methylcyclopropyl)acetic acid

InChI

InChI=1S/C6H11NO2/c1-6(2-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1

InChI Key

BCTQUNGXIVZUSB-BYPYZUCNSA-N

Isomeric SMILES

CC1(CC1)[C@H](C(=O)O)N

Canonical SMILES

CC1(CC1)C(C(=O)O)N

Origin of Product

United States

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